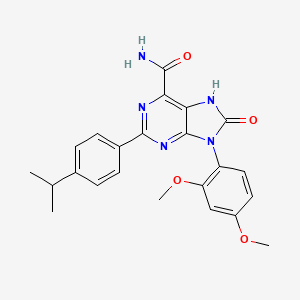

9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Historical Development of Substituted Purine Scaffolds

Purines, first synthesized by Emil Fischer in 1898 via reduction of 2,6-diiodopurine, have long been recognized for their biological importance. Early work focused on natural purines like adenine and guanine, but the 20th century saw systematic efforts to modify the purine core for therapeutic applications. The discovery that substitutions at positions 2, 6, and 9 could alter bioactivity sparked interest in synthetic analogs. For instance, Schultz et al. demonstrated that diversifying these positions enhanced specificity for cyclin-dependent kinases (CDKs), a strategy pivotal for anticancer drug development.

Key milestones in purine scaffold development include:

- 1950s–1970s : Halogenation and alkylation techniques enabled C-6 and C-8 modifications, yielding early antiviral agents.

- 1990s : Solid-phase synthesis allowed combinatorial libraries of 2,6,9-trisubstituted purines, accelerating kinase inhibitor discovery.

- 2000s–Present : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) expanded access to aryl- and heteroaryl-substituted purines.

Table 1: Milestones in Purine Scaffold Functionalization

| Decade | Innovation | Impact |

|---|---|---|

| 1950s | C-6 halogenation | Enabled nucleophilic substitutions |

| 1990s | Solid-phase combinatorial synthesis | High-throughput kinase inhibitor discovery |

| 2010s | C-H activation methods | Streamlined synthesis of arylpurines |

Evolution of Purine-6-Carboxamide Derivatives in Medicinal Chemistry

The introduction of carboxamide groups at position 6 marked a turning point in purine drug design. This modification enhances hydrogen-bonding interactions with target proteins, as seen in heat shock protein 90 (Hsp90) inhibitors like PU-H71. Early work by Chiosis et al. demonstrated that 6-carboxamide purines exhibit improved solubility and binding affinity compared to non-polar analogs.

Recent advances include:

- Targeted Kinase Inhibition : 6-Carboxamide purines selectively bind ATP pockets in kinases. For example, 4-(6-carbamoyl-8-oxo-9-phenylpurin-2-yl)benzoic acid (11 ) inhibits protein kinase CK2α (IC~50~ = 4.3 µM) by interacting with the hinge region.

- Synthetic Methodologies : Nickel-catalyzed cyclotrimerization and click chemistry enable efficient 6-carboxamide derivatization.

Table 2: Notable Purine-6-Carboxamide Derivatives

| Compound | Target | Key Interaction |

|---|---|---|

| PU-H71 | Hsp90 | ATP-binding domain |

| 11 (CK2α inhibitor) | Protein kinase CK2α | Hinge region binding |

| 9-(2,4-Dimethoxyphenyl) analog | Undisclosed* | Enhanced aryl stacking |

Emergence of Multi-Substituted Purines as Therapeutic Candidates

Multi-substituted purines, such as 9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, represent a convergence of historical synthetic strategies. Key developments include:

- C-9 Aryl Substitutions : Adamantane and aryl groups at C-9 improve metabolic stability. Hilbert–Johnson glycosylation and Vörbruggen methods enable efficient N-9 functionalization.

- C-2 Aryl Optimization : 4-Isopropylphenyl at C-2 enhances hydrophobic interactions, as demonstrated in CK2α inhibitors.

- C-8 Oxo Modifications : The 8-oxo group stabilizes the lactam tautomer, favoring interactions with polar residues in binding pockets.

Table 3: Multi-Substituted Purines and Their Applications

Synthetic routes to such compounds often employ:

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)16-10-9-15(31-3)11-17(16)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTFIPROABETCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-53-2 , is a member of the purine derivative family. Its structure suggests potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.

- Molecular Formula : C23H23N5O4

- Molecular Weight : 433.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar purine structures exhibit significant anticancer properties. The biological evaluation of related purine derivatives has shown promising results against various cancer cell lines.

- EGFR Inhibition : Compounds structurally related to 9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR). For instance, a study reported that a related compound demonstrated an IC50 of 29.4 nM against the HCC827 cell line, indicating potent inhibitory activity against mutated forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC) .

- Inhibition of Tumor Growth : In vivo studies using nude mouse models have shown that similar purine derivatives can significantly inhibit tumor growth when administered at doses such as 5 mg/kg . This suggests that 9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may also exhibit comparable effects.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives:

Study 1: Synthesis and Evaluation

A study synthesized various 2,9-disubstituted purines and evaluated their biological activity against cancer cell lines. The findings indicated that specific substitutions on the purine ring significantly enhanced anticancer activity. The compound C9 from this series showed remarkable efficacy against EGFR mutations .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of purine derivatives revealed that modifications at specific positions on the phenyl rings could enhance biological activity. For example:

- Position 2 : Substituents like methoxy groups increased solubility and bioavailability.

- Position 4 : Isopropyl substitutions improved binding affinity to target enzymes.

Data Summary

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of purine compounds exhibit antiviral properties. The specific compound under discussion has been evaluated for its effectiveness against various viruses. For example, studies have shown that modifications in the purine structure can enhance bioavailability and efficacy against viral infections, including herpes simplex virus and cytomegalovirus .

Anticancer Potential

The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Notably, its interaction with DNA and RNA synthesis pathways suggests a potential role as an anticancer agent .

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis of various purine derivatives, including the compound . The results indicated that it demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) with an IC50 value lower than existing antiviral agents . This study highlights the potential for developing new antiviral drugs based on this compound.

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being identified as key factors in its anticancer activity . This reinforces the compound's potential as a lead structure for developing novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and inferred properties of closely related purine-6-carboxamide derivatives:

Key Insights from Comparative Analysis

Substituent Effects on Solubility: The target compound’s 2,4-dimethoxyphenyl group at position 9 enhances aqueous solubility compared to non-polar analogs like the 4-methylphenyl derivative . However, it is less polar than hydroxyl-containing analogs (e.g., ), which may limit cellular uptake. The ethoxy group in provides intermediate solubility between methoxy and alkyl chains.

This contrasts with smaller methyl () or planar phenyl () substituents.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 8-mercaptopurine derivatives (e.g., thiourea intermediate formation and alkylation, as in ). However, the use of isopropylphenyl reagents may require optimized coupling conditions. Scalability is noted for , suggesting that similar strategies (e.g., modular substitutions) could apply to the target compound.

Bulky substituents (e.g., isopropyl in the target, ethoxy in ) may extend half-life by reducing metabolic clearance.

Q & A

Basic: What are the recommended synthetic routes for 9-(2,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of purine derivatives typically involves multi-step condensation and cyclization reactions. For this compound, a plausible route may start with functionalizing the purine core via nucleophilic substitution or Suzuki coupling to introduce the 2,4-dimethoxyphenyl and 4-isopropylphenyl groups. Optimization can be achieved through:

- Design of Experiments (DOE): Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .

- Catalytic Systems: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. Monitor intermediates via LC-MS to track reaction progression .

- Purification: Employ C18 reverse-phase chromatography (acetonitrile/water gradients) for high-purity isolation, as demonstrated in analogous spirocyclic carboxamide syntheses .

Basic: How should researchers characterize the structural and electronic properties of this compound to validate its identity?

Methodological Answer:

- Spectroscopic Techniques:

- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .

- UV-Vis: Compare λmax with computational predictions (TD-DFT) to assess conjugation effects from the aryl substituents .

- Elemental Analysis: Verify stoichiometry (C, H, N) to rule out byproducts.

- X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding (if single crystals are obtainable).

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity or reactivity)?

Methodological Answer:

- Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to map potential energy surfaces and identify kinetically favored pathways .

- Molecular Dynamics (MD): Simulate solvent effects or steric hindrance from bulky substituents (e.g., isopropyl groups) that may alter reactivity .

- Data Reconciliation: Cross-validate experimental NMR/LC-MS results with computed chemical shifts or isotopic patterns using tools like Gaussian or ORCA .

Advanced: What strategies are effective for improving the solubility and bioavailability of this purine-carboxamide derivative?

Methodological Answer:

- Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.

- Co-crystallization: Use co-formers (e.g., succinic acid) to enhance dissolution rates .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide or methoxy positions to modulate lipophilicity .

Advanced: How can researchers systematically analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation:

- Meta-Analysis: Apply machine learning (e.g., random forests) to identify assay-specific biases or compound aggregation artifacts .

Advanced: What experimental and computational approaches are recommended to study the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) in real time.

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing conserved ATP-binding pockets in kinases .

- Mutagenesis Studies: Validate computational predictions by testing binding affinity against mutant targets (e.g., Ala-scanning) .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining yield and purity?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

- Flow Chemistry: Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side reactions .

- Quality by Design (QbD): Define a design space using risk assessment tools (e.g., Ishikawa diagrams) to ensure robustness .

Advanced: What methodologies are available to elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base, oxidative, thermal) and analyze degradation products via LC-HRMS .

- Isotope Labeling: Use <sup>13</sup>C/<sup>15</sup>N-labeled analogs to track bond cleavage sites.

- Computational Degradation Prediction: Tools like Zeneth (Lhasa Ltd.) simulate plausible degradation routes based on structural alerts .

Advanced: How can AI-driven platforms accelerate the optimization of reaction conditions for novel analogs?

Methodological Answer:

- Reaction Outcome Prediction: Train neural networks on historical data (e.g., reaction yields, solvent/catalyst combinations) to recommend optimal conditions .

- Autonomous Laboratories: Integrate robotic synthesis with AI for closed-loop experimentation, enabling rapid iteration of parameters (e.g., temperature, stoichiometry) .

- Data Mining: Extract actionable insights from patents (e.g., USPTO, Espacenet) using NLP tools to identify underreported catalysts or conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.